

# Molecular structure and formula of Pent-4-enamide.

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## Compound of Interest

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An In-depth Technical Guide to **Pent-4-enamide**: Molecular Structure, Properties, and Applications

## Abstract

**Pent-4-enamide** is a versatile bifunctional organic compound featuring both a terminal alkene and a primary amide group. This unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthetic routes, and chemical reactivity. It also explores its predicted pharmacokinetic profile and applications relevant to drug development professionals, supported by spectroscopic data and detailed experimental protocols.

## Molecular Identity and Structure

**Pent-4-enamide**, also known as 4-pentenamide, is an aliphatic amide derived from pent-4-enoic acid.<sup>[1][2]</sup> Its chemical identity is defined by the molecular formula  $C_5H_9NO$ . The structure incorporates a five-carbon chain with a terminal carbon-carbon double bond (a vinyl group) and a primary amide functional group ( $-CONH_2$ ) at the opposite end.<sup>[1]</sup> This combination of a nucleophilic amide and a reactive alkene allows for a wide range of chemical transformations.

- IUPAC Name: **pent-4-enamide**<sup>[1][3]</sup>

- Molecular Formula: C<sub>5</sub>H<sub>9</sub>NO[1][2][3][4][5]
- Canonical SMILES: C=CCCC(=O)N[1][3][4]
- InChI: InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H2,6,7)[1][4]
- CAS Number: 6852-94-4[1][2][3]

## Physicochemical and Spectroscopic Data

The physical and chemical properties of **Pent-4-enamide** are dictated by its molecular structure, which allows for hydrogen bonding via the amide group and exhibits moderate polarity.

### Physicochemical Properties

The following table summarizes key quantitative data for **Pent-4-enamide**.

Property	Value	Source
Molecular Weight	99.13 g/mol	[1][2][3]
Density	0.926 g/cm <sup>3</sup>	[2]
Boiling Point	230.4°C at 760 mmHg	[2]
Flash Point	93.1°C	[2]
Aqueous Solubility	5-15 mg/mL (estimated at 25°C)	[1]
LogP (Predicted)	1.58	[1]
Polar Surface Area	44.08 Å <sup>2</sup>	[1]

### Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and structural elucidation of **Pent-4-enamide**.

Technique	Observation	Characteristic Peaks/Shifts
$^1\text{H}$ NMR	Vinyl Protons	$\delta$ 5.85–5.91 ppm (m, 1H), $\delta$ 5.04–5.14 ppm (m, 2H)
$^{13}\text{C}$ NMR	Carbonyl Carbon	$\delta$ 169–171 ppm
IR Spectroscopy	Amide I (C=O stretch)	$\sim 1650\text{ cm}^{-1}$
IR Spectroscopy	N-H Stretch	$3300\text{--}3500\text{ cm}^{-1}$

These characteristic values, particularly the distinct signals for the vinyl protons and the carbonyl carbon, are essential for confirming the successful synthesis of the molecule.[\[1\]](#)

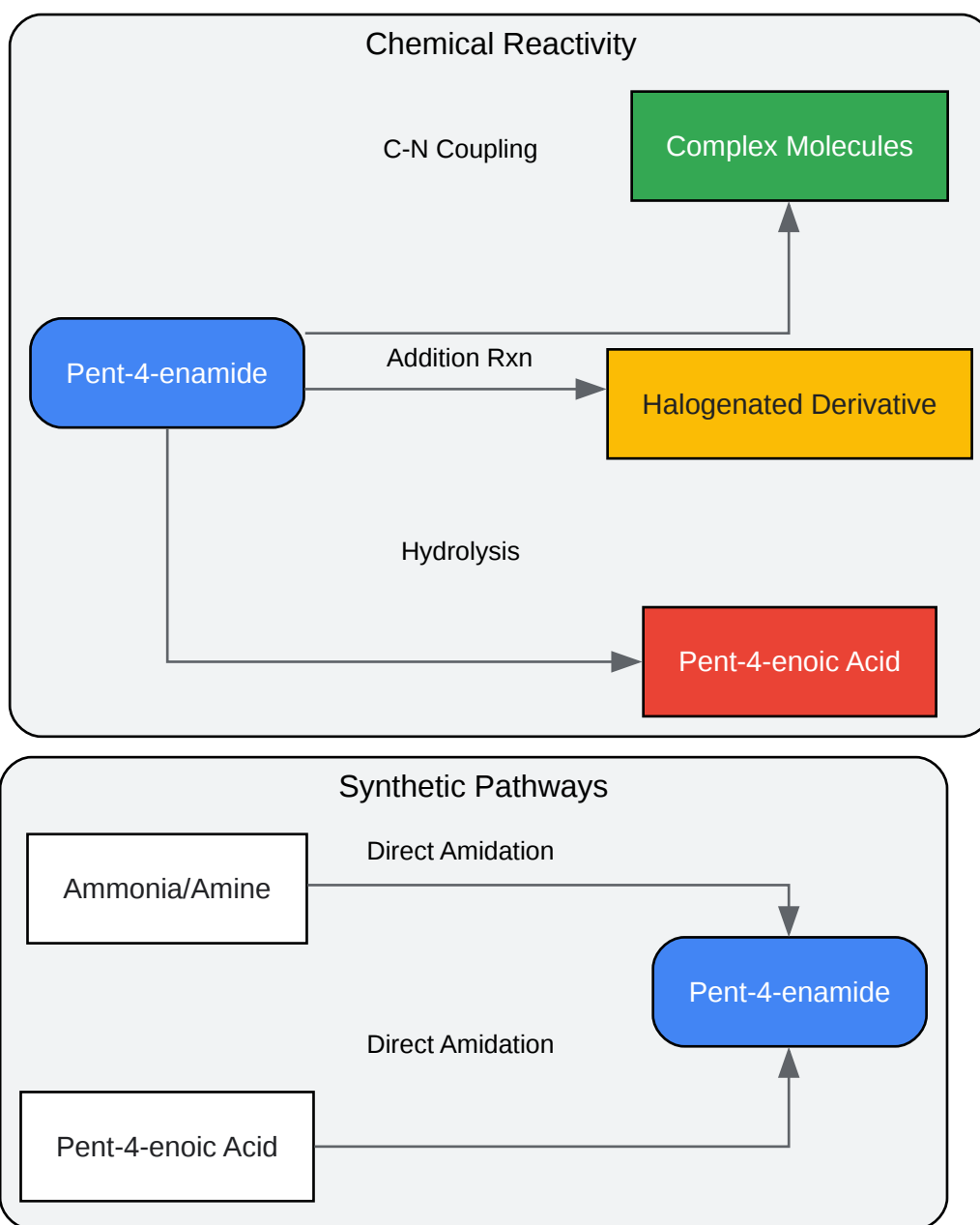
## Synthesis and Chemical Reactivity

**Pent-4-enamide**'s bifunctional nature underpins its utility as a synthetic intermediate.

### Synthetic Pathways

Several methods are employed for the synthesis of **Pent-4-enamide**:

- Direct Amidation: The most common route involves the reaction of pent-4-enoic acid with ammonia or an amine source, typically facilitated by a dehydrating agent or coupling reagent.[\[1\]](#)
- Alkene Hydroamidation: Transition metal catalysts can be used to achieve the hydroamidation of alkenes, providing an alternative pathway.[\[1\]](#)
- Reduction of Nitriles: Pent-4-enitrile can be reduced using agents like lithium aluminum hydride to yield **Pent-4-enamide**.[\[1\]](#)



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Synthesis and primary reactions of **Pent-4-enamide**.

## Chemical Reactivity

The reactivity of **Pent-4-enamide** is characterized by reactions involving its two functional groups:

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield pent-4-enoic acid and ammonia.[1]
- Addition Reactions: The terminal double bond readily participates in addition reactions, such as halogenation or hydrohalogenation.[1]
- C–N Bond Formation: It serves as a substrate in catalytic coupling reactions (e.g., palladium/copper-catalyzed) to form more complex molecular architectures.[1]
- Cyclization: The molecule can undergo amidyl radical cyclization, a key reaction in the synthesis of heterocyclic compounds.[1]

## Applications in Research and Drug Development

**Pent-4-enamide** and its derivatives are significant in several scientific domains.

- Synthetic Intermediates: They are foundational building blocks for synthesizing a range of pharmaceuticals and agrochemicals.[1][2]
- Materials Science: The reactive vinyl group allows for its use in polymer chemistry to develop new materials.[1]
- Catalysis: Derivatives of **Pent-4-enamide** have been investigated as ligands in catalytic processes to improve reaction selectivity and efficiency.[1]

## Relevance to Drug Development

Computational modeling provides insights into the potential pharmacokinetic properties of **Pent-4-enamide**, making it an interesting scaffold for drug design.

- Drug-Likeness: Its molecular properties, including a molecular weight of 99.13 g/mol and a LogP of 1.58, align with Lipinski's Rule of Five, suggesting potential for good oral absorption.[1]
- Metabolism Prediction: The structure is susceptible to standard Phase I metabolic transformations, such as hydroxylation of the alkyl chain or hydrolysis of the amide bond.[1] Importantly, it is predicted to have minimal potential for drug-drug interactions mediated by cytochrome P450 inhibition.[1]

- Distribution: Modeling predicts limited penetration across the blood-brain barrier, which can be a desirable trait for peripherally acting drugs.<sup>[1]</sup>

## Experimental Protocols

The following section provides a representative methodology for a key synthesis of **Pent-4-enamide**.

### Protocol: Synthesis of Pent-4-enamide via Direct Amidation

Principle: This protocol describes the conversion of pent-4-enoic acid to **Pent-4-enamide** using a carbodiimide coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source. This method is a standard laboratory procedure for amide bond formation.

Materials:

- Pent-4-enoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Standard laboratory glassware, magnetic stirrer, and ice bath

Methodology:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pent-4-enoic acid (1.0 eq.) in anhydrous DCM.
- **Activation:** Cool the solution to 0°C using an ice bath. Add the coupling agent (e.g., DCC, 1.1 eq.) to the solution and stir for 15-20 minutes to form the activated ester intermediate.
- **Amine Addition:** In a separate flask, prepare a solution of ammonium chloride (1.2 eq.) and a non-nucleophilic base such as TEA (1.5 eq.) in DCM. Add this solution dropwise to the activated carboxylic acid solution at 0°C.
- **Reaction Progression:** Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO<sub>3</sub>, and brine.
- **Purification:** Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure **Pent-4-enamide**.
- **Characterization:** Confirm the identity and purity of the final product using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy, comparing the obtained spectra with the reference data provided in Section 2.2.

## Conclusion

**Pent-4-enamide** is a compound of significant interest to researchers and drug developers. Its dual functionality provides a platform for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex organic molecules. With a favorable predicted pharmacokinetic profile and established roles in catalysis and materials science, **Pent-4-enamide** will continue to be a relevant building block in chemical and pharmaceutical research.

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